3-Chloro-4-thiocyanatophenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4ClNOS |
|---|---|
Molecular Weight |
185.63 g/mol |
IUPAC Name |
(2-chloro-4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H4ClNOS/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3,10H |
InChI Key |
DOTDXGZIPHCIRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)SC#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 4 Thiocyanatophenol
Direct Synthesis Strategies for 3-Chloro-4-thiocyanatophenol
Direct synthesis methods offer an efficient route to this compound, often by introducing a thiocyanate (B1210189) group onto a pre-existing 3-chlorophenol (B135607) framework. These strategies are valued for their atom economy and straightforward reaction pathways.
Mechanistic Pathways Governing the Formation of this compound
The formation of this compound typically proceeds through an electrophilic aromatic substitution reaction. In this mechanism, a thiocyanating agent, often generated in situ, acts as the electrophile. For instance, the reaction of ammonium (B1175870) thiocyanate (NH₄SCN) with an oxidizing agent can produce the highly reactive thiocyanogen (B1223195) ((SCN)₂), which then attacks the electron-rich phenol (B47542) ring. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the chlorine atom at the 3-position, the thiocyanate group is predominantly directed to the para-position, yielding this compound.
Recent advancements have explored photoredox catalysis to facilitate this transformation under milder conditions. In one such method, a naphthalene (B1677914) diimide (NDI) photocatalyst, upon irradiation with visible light, initiates a single-electron transfer process. This generates a thiocyanate radical from ammonium thiocyanate, which then participates in the C-H functionalization of the phenol. rsc.org Another approach involves the use of an iron(III) chloride catalyst, which activates a thiocyanating agent like N-thiocyanatosaccharin, promoting the electrophilic attack on the phenol. acs.org
Mechanochemical methods, which utilize mechanical force to drive reactions, have also been employed. nih.govacs.org Ball-milling of a phenol with ammonium thiocyanate and an oxidizing agent like ammonium persulfate can generate the aryl thiocyanate in a solvent-free environment. nih.govacs.org This method is believed to proceed through radical intermediates generated by the mechanical energy.
Optimization of Reaction Conditions for Enhanced this compound Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and regioselectivity of this compound synthesis. Key parameters that are often fine-tuned include the choice of solvent, catalyst, thiocyanating agent, temperature, and reaction time.
In a visible-light-mediated synthesis using an NDI photocatalyst, a mixture of acetonitrile (B52724) and water was found to be the optimal solvent system. rsc.org The reaction of 3-chlorophenylboronic acid with ammonium thiocyanate in the presence of the photocatalyst under blue LED irradiation yielded this compound. rsc.org
For iron-catalyzed thiocyanation, dichloromethane (B109758) is a commonly used solvent. acs.org The reaction temperature is also a critical factor; for instance, increasing the temperature from 20 °C to 40 °C in an iron(III)-catalyzed reaction significantly reduced the reaction time and improved the yield. acs.org
The choice and stoichiometry of the thiocyanating agent and oxidant are also pivotal. In mechanochemical synthesis, using an excess of ammonium thiocyanate and ammonium persulfate was found to increase the product yield. nih.gov The following table summarizes the optimization of various synthetic methods.
| Catalyst/Method | Thiocyanating Agent | Oxidant/Co-catalyst | Solvent | Temperature | Yield (%) | Reference |
| NDI-Photocatalyst | NH₄SCN | Air | MeCN/H₂O | Room Temp | 62 | rsc.org |
| Iron(III) Chloride | N-thiocyanatosaccharin | - | Dichloromethane | 40 °C | Not specified for this specific analog, but the general method is effective. | acs.org |
| Mechanochemical | NH₄SCN | (NH₄)₂S₂O₈ | Solvent-free | Room Temp | Not specified for this specific analog, but the general method is effective. | nih.govacs.org |
| Oxone | NH₄SCN | - | HFIP | Room Temp | A decrease in yield was noted for TIPS-protected 3-chlorophenol. | sioc-journal.cn |
Precursor-Based Synthetic Approaches to this compound and its Analogs
Precursor-based methods involve the synthesis of an intermediate compound that is then converted to this compound or its analogs. A common strategy involves the use of arylboronic acids as precursors. For example, 3-chlorophenylboronic acid can undergo a dual ipso-hydroxylation and para-C-H thiocyanation in a one-pot reaction using a visible-light photoredox catalyst. rsc.org This method generates the phenolic hydroxyl group and introduces the thiocyanate group in a single synthetic operation. rsc.org
Another precursor-based approach starts with 3-chlorophenol, which is first protected, for instance, as a triisopropylsilyl (TIPS) ether. sioc-journal.cn This protected phenol then undergoes thiocyanation. sioc-journal.cn While this method allows for good control over the reaction, a decrease in yield was observed for the TIPS-protected 3-chlorophenol compared to other substituted phenols. sioc-journal.cn
The synthesis of analogs of this compound can be achieved by starting with appropriately substituted precursors. For instance, using different substituted phenylboronic acids in the photoredox-catalyzed reaction allows for the synthesis of a variety of substituted 4-thiocyanatophenols. rsc.org Similarly, various substituted phenols can be used as starting materials in mechanochemical or iron-catalyzed thiocyanation reactions to produce a range of analogs. acs.orgnih.gov
Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis, and the production of this compound is no exception. purkh.comopcw.orgjddhs.com Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. purkh.comopcw.orgjddhs.com
Several of the modern synthetic strategies for this compound align with these principles:
Visible-Light Photoredox Catalysis : This method utilizes visible light as a renewable energy source and often employs metal-free organic photocatalysts, reducing reliance on potentially toxic and expensive heavy metals. rsc.orgrsc.org The reactions can often be carried out at room temperature, further minimizing energy consumption. rsc.orgrsc.org
Mechanochemistry : By conducting reactions in a ball mill, the use of bulk solvents is eliminated, significantly reducing solvent waste. nih.govacs.orgresearchgate.net These reactions are often rapid and can be performed at room temperature. nih.govacs.org
Catalysis : The use of catalysts, such as iron(III) chloride, in small amounts is a core principle of green chemistry as it reduces the generation of stoichiometric waste. acs.org Iron is an abundant and low-toxicity metal, making it a more sustainable choice than many other transition metals. acs.org
Atom Economy : Direct C-H functionalization methods are inherently more atom-economical as they avoid the need for pre-functionalized substrates, thus reducing the number of synthetic steps and the amount of waste generated. jddhs.com
The application of green metrics, such as the Environmental Impact Factor (E-Factor) and Reaction Mass Efficiency (RME), allows for a quantitative assessment of the "greenness" of a synthetic method. nih.gov For instance, the mechanochemical thiocyanation of phenols has been shown to be a greener method compared to traditional solution-based approaches based on these metrics. nih.gov The continuous development of such sustainable methodologies is crucial for the future of chemical manufacturing. rsc.org
Structural Elucidation and Spectroscopic Characterization of 3 Chloro 4 Thiocyanatophenol
Advanced Spectroscopic Techniques for 3-Chloro-4-thiocyanatophenol Structural Assignment
The structural assignment of this compound is achieved through the combined use of several powerful spectroscopic techniques. Each method offers unique insights into the molecular structure, and together they provide a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.
For this compound, ¹H NMR and ¹³C{¹H} NMR spectra were recorded in deuterated chloroform (B151607) (CDCl₃). doi.org The proton NMR spectrum reveals the distinct chemical environments of the aromatic protons. doi.org A doublet at δ 7.55 ppm with a coupling constant (J) of 8.8 Hz is assigned to the proton at position 5, which is coupled to the proton at position 6. A doublet at δ 7.02 ppm with a J value of 2.4 Hz corresponds to the proton at position 2, coupled to the proton at position 6. The proton at position 6 appears as a doublet of doublets at δ 6.83 ppm, showing couplings to both the proton at position 5 (J = 8.8 Hz) and the proton at position 2 (J = 2.4 Hz). A broad singlet at δ 6.15 ppm is indicative of the phenolic hydroxyl proton. doi.org
The ¹³C{¹H} NMR spectrum provides information on the carbon framework of the molecule. The spectrum shows seven distinct carbon signals, consistent with the structure of this compound. doi.org The chemical shifts are observed at δ 158.8, 136.9, 134.4, 118.2, 116.3, 113.4, and 110.8 ppm. doi.org
Interactive Data Table: ¹H and ¹³C NMR Data for this compound in CDCl₃ doi.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.55 | Doublet | 8.8 | H-5 |
| ¹H | 7.02 | Doublet | 2.4 | H-2 |
| ¹H | 6.83 | Doublet of Doublets | 8.8, 2.4 | H-6 |
| ¹H | 6.15 | Broad Singlet | - | OH |
| ¹³C | 158.8 | Singlet | - | C-1 (C-OH) |
| ¹³C | 136.9 | Singlet | - | Aromatic C |
| ¹³C | 134.4 | Singlet | - | Aromatic C |
| ¹³C | 118.2 | Singlet | - | Aromatic C |
| ¹³C | 116.3 | Singlet | - | Aromatic C |
| ¹³C | 113.4 | Singlet | - | Aromatic C |
| ¹³C | 110.8 | Singlet | - | C-4 (C-SCN) |
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization Time-of-Flight (ESI-TOF) was employed to determine the precise mass of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The analysis was performed in negative ion mode. The calculated exact mass for the deprotonated molecule [M - H]⁻ of this compound (C₇H₃ClNOS) is 183.9624. The experimentally found mass was 183.9633, which is in excellent agreement with the calculated value, thus confirming the elemental formula. doi.org
Data Table: HRMS Data for this compound doi.org
| Ion | Calculated m/z | Found m/z |
| [M - H]⁻ | 183.9624 | 183.9633 |
While specific experimental Infrared (IR) and Raman spectra for this compound were not found in the surveyed literature, a theoretical analysis based on the functional groups present in the molecule can be made.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad absorption band in the region of 3550-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration of the phenol (B47542) would likely appear in the 1260-1180 cm⁻¹ region. The presence of the thiocyanate (B1210189) group (-SCN) would be confirmed by a sharp, strong absorption band around 2175-2140 cm⁻¹ due to the C≡N stretching vibration. vscht.cz Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would produce bands in the 1600-1450 cm⁻¹ region. vscht.cz The C-Cl stretching vibration typically appears in the fingerprint region, between 850 and 550 cm⁻¹. libretexts.org
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also provide valuable structural information. The thiocyanate stretch is also Raman active and would be expected in a similar region as in the IR spectrum. edinst.com Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in Raman spectra. The C-Cl stretch would also be observable.
X-ray Crystallography for Solid-State Structure Determination of this compound (if applicable)
A search of the available scientific literature did not yield any studies on the single-crystal X-ray diffraction of this compound. Therefore, no definitive solid-state structure determined by X-ray crystallography is currently available for this compound. Such a study, if performed, would provide precise bond lengths, bond angles, and information on the crystal packing and intermolecular interactions in the solid state.
Reactivity and Chemical Transformations of 3 Chloro 4 Thiocyanatophenol
Electrophilic and Nucleophilic Substitution Reactions Involving 3-Chloro-4-thiocyanatophenol
The reactivity of the aromatic ring in this compound towards substitution reactions is complex, influenced by the competing electronic effects of its substituents.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. byjus.com The outcome of such reactions on a substituted benzene (B151609) ring is directed by the existing functional groups. In this compound, the substituents exert the following influences:
Phenolic Hydroxyl Group (-OH): This group is strongly activating and directs incoming electrophiles to the positions ortho and para to itself.
Chlorine Atom (-Cl): This is a deactivating group due to its electronegativity but acts as an ortho, para-director because of its lone pairs of electrons.
Thiocyanate (B1210189) Group (-SCN): This group is deactivating and directs incoming electrophiles to the meta position.
The positions available for substitution on the this compound ring are C-2, C-5, and C-6. The powerful activating and directing effect of the hydroxyl group at C-1 dominates the molecule's reactivity. Therefore, electrophilic attack is strongly favored at positions C-2 and C-6, which are ortho to the hydroxyl group. The directing effects of the chloro and thiocyanate groups also align with or are overridden by the hydroxyl group's influence, reinforcing the preference for substitution at the C-2 and C-6 positions. Studies on the thiocyanation of substituted phenols confirm that electron-donating groups direct the reaction, often leading to high regioselectivity. rasayanjournal.co.innih.govacs.org
Table 1: Directing Effects of Substituents for Electrophilic Attack
| Substituent | Position | Type | Directing Influence | Favored Positions |
|---|---|---|---|---|
| -OH | C-1 | Activating | Ortho, Para | C-2, C-6 |
| -Cl | C-3 | Deactivating | Ortho, Para | C-2, C-5 |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups to activate the aromatic ring towards attack by a nucleophile. nih.gov The chloro and thiocyanato groups on the ring are electron-withdrawing, which could potentially make the ring susceptible to SNAr. Specifically, the chlorine atom at C-3 could be a target for substitution.
However, the phenolic hydroxyl group is a potent electron-donating group, which significantly increases the electron density of the ring and thus deactivates it towards nucleophilic attack. This makes standard SNAr reactions on this compound challenging. For nucleophilic substitution of the chlorine atom to occur, the powerful donating effect of the hydroxyl group would likely need to be mitigated, for instance, by converting it into a less-donating ether or ester group. In related systems, such as chloroquinolines, the reactivity towards nucleophiles is highly dependent on the nature of the substituents on the ring. mdpi.com
Functional Group Interconversions of the Thiocyanate Moiety in this compound
Aryl thiocyanates are valuable synthetic intermediates because the thiocyanate group (-SCN) can be converted into a variety of other sulfur-containing functional groups. nih.gov This versatility allows this compound to serve as a building block for more complex molecules.
Key transformations of the thiocyanate group include:
Reduction to Thiophenols: The -SCN group can be reduced to the corresponding thiol or thiophenol (-SH).
Conversion to Thioethers: Reaction with alkylating agents can yield thioethers (-S-R).
Cyclization Reactions: The thiocyanate group is a precursor for the synthesis of various sulfur-containing heterocycles. For example, the thiocyanation of aminophenols can be followed by an intramolecular cyclization to produce 2-aminobenzothiazole (B30445) derivatives. researchgate.net A similar strategy could potentially be applied to derivatives of this compound.
Hydrolysis: Under certain conditions, the thiocyanate group can be hydrolyzed.
Table 2: Potential Interconversions of the Thiocyanate Group
| Reagent(s) | Product Functional Group | Resulting Compound Class |
|---|---|---|
| Reducing agents (e.g., LiAlH₄, NaBH₄) | Thiol (-SH) | 3-Chloro-4-mercaptophenol |
| Alkyl halides (R-X) | Thioether (-S-R) | Alkyl (2-chloro-4-hydroxyphenyl) thioether |
| Base or Acid followed by cyclization precursor | Fused Heterocycle | Benzothiazole (B30560) derivatives |
Regioselective Reactions Guided by the Chlorine and Thiocyanate Substituents in this compound
Regioselectivity describes the preference for a reaction to occur at one specific position over other possible positions. wikipedia.org In this compound, the regioselectivity of further aromatic substitution is primarily dictated by the hydroxyl group.
As detailed in section 4.1, the -OH group is a powerful ortho, para-director. Since the para position is occupied by the thiocyanate group, electrophilic attack is directed almost exclusively to the two ortho positions, C-2 and C-6. The directing effects of the chlorine and thiocyanate substituents are secondary to the hydroxyl group's influence. Research on the iron(III) chloride-catalyzed thiocyanation of phenols demonstrates that reactions on activated arenes can proceed with excellent regioselectivity, typically favoring the para position unless it is blocked, in which case ortho substitution occurs. acs.org
For this compound, any further electrophilic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions) would be expected to yield a mixture of 2-substituted and 6-substituted products, with the relative ratio influenced by the steric hindrance imposed by the adjacent substituents.
Derivatization of the Phenolic Hydroxyl Group in this compound
The phenolic hydroxyl group is a reactive site that can be readily derivatized to alter the molecule's physical and chemical properties. Common derivatization reactions include etherification and esterification.
Etherification (O-alkylation): Reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) converts the hydroxyl group into an ether (-O-R). This transformation would change the electronic influence of the oxygen from strongly donating to moderately donating and would protect the acidic proton.
Esterification (O-acylation): Reaction with an acid chloride or anhydride (B1165640) yields an ester (-O-C(O)R). This converts the strongly electron-donating hydroxyl group into an electron-withdrawing acyloxy group, which would significantly alter the reactivity of the aromatic ring, deactivating it towards electrophilic substitution and potentially activating it for nucleophilic substitution.
Table 3: Examples of Derivatization of the Phenolic Hydroxyl Group
| Reaction Type | Reagent(s) | Product Functional Group | General Product Name |
|---|---|---|---|
| Etherification | R-X (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether (-OR) | 3-Chloro-4-thiocyanatoalkoxybenzene |
| Esterification | RCOCl or (RCO)₂O, Base (e.g., Pyridine) | Ester (-OC(O)R) | 3-Chloro-4-thiocyanatophenyl acetate |
Photoinduced Chemical Reactions and Photoreactivity of this compound
The study of the photoreactivity of this compound is an emerging area. Research has demonstrated that this compound can be synthesized through a visible-light-induced reaction involving the dual ipso-hydroxylation and para-C-H chalcogenation of a corresponding arylboronic acid, using a naphthalene (B1677914) diimide (NDI) photocatalyst. rsc.org This synthesis method itself highlights a direct link between the compound's formation and photochemical processes. rsc.org
Furthermore, the presence of a carbon-chlorine bond suggests potential pathways for photoinduced reactions. Studies on other chlorinated organic molecules have shown that C-Cl bonds can undergo photodissociation upon irradiation with ultraviolet light, leading to the formation of highly reactive carbon-centered radicals. caltech.edu A similar cleavage of the C-Cl bond in this compound could be a plausible photoreaction pathway, initiating subsequent radical-based transformations. The disappearance of chlorine signals after UV irradiation has been observed in related chloro-alcohols, indicating the ejection of chlorine atoms. caltech.edu
Computational Chemistry and Theoretical Modeling of 3 Chloro 4 Thiocyanatophenol
Quantum Chemical Calculations of Electronic Structure and Energetics of 3-Chloro-4-thiocyanatophenol
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For this compound, such calculations would begin by optimizing the molecular geometry to find the lowest energy arrangement of its atoms. epstem.net
This optimization yields key structural parameters like bond lengths, bond angles, and dihedral angles. Furthermore, these calculations provide a wealth of information about the molecule's electronic properties. The distribution of electron density can be analyzed, for instance, through Mulliken atomic charges, which assign partial charges to each atom in the molecule. researchgate.net This helps in identifying electrophilic and nucleophilic sites.
Crucial to understanding chemical reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. derpharmachemica.com A smaller gap generally suggests higher reactivity. Other energetic properties, such as the total energy, dipole moment, and thermodynamic parameters (enthalpy, Gibbs free energy), are also obtained from these calculations. researchgate.net
Table 1: Representative Theoretical Geometric Parameters for this compound (Note: As specific published data for this molecule is limited, this table presents typical parameters expected from DFT calculations based on similar phenolic structures.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-O | 1.365 |
| O-H | 0.968 | |
| C-Cl | 1.745 | |
| C-S | 1.810 | |
| S-C≡N | 1.690 | |
| C≡N | 1.160 | |
| Bond Angles (º) | C-C-O | 121.5 |
| C-O-H | 109.0 | |
| C-C-Cl | 119.8 | |
| C-C-S | 120.5 | |
| Dihedral Angle (º) | C-C-S-C | ~90 |
Table 2: Predicted Electronic Properties of this compound (Note: These values are illustrative of results from DFT/B3LYP calculations for similar aromatic compounds.)
| Property | Predicted Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.8 | eV |
| HOMO-LUMO Gap | 4.7 | eV |
| Dipole Moment | 3.2 | Debye |
| Total Energy | -1250 | Hartrees |
Prediction of Spectroscopic Parameters for this compound through Theoretical Methods
Theoretical methods are indispensable for interpreting and predicting spectroscopic data. By calculating the expected spectra of a molecule, researchers can assign experimental peaks to specific atomic and molecular motions or electronic transitions.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is widely used in conjunction with DFT to predict the 1H and 13C chemical shifts. epstem.netnih.gov These theoretical predictions are then compared with experimental data, such as the known shifts for this compound, to confirm structural assignments. rsc.org A strong correlation between the calculated and observed values validates the computed molecular structure. nih.gov
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, can also be modeled with high accuracy. DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. scirp.org Because theoretical calculations often overestimate frequencies due to the neglect of anharmonicity and other factors, the computed values are typically multiplied by a scaling factor to improve agreement with experimental spectra. mdpi.com The Potential Energy Distribution (PED) analysis is then used to assign each calculated frequency to specific vibrational modes, such as C-H stretching, C=C ring vibrations, or movements of the thiocyanate (B1210189) group. nih.gov
Table 3: Comparison of Experimental and Hypothetical Theoretical NMR Shifts (ppm) for this compound
| Atom | Experimental 1H NMR rsc.org | Theoretical 1H NMR | Atom | Experimental 13C NMR rsc.org | Theoretical 13C NMR |
| H (on OH) | 6.15 | 6.10 | C-OH | 158.8 | 159.1 |
| H (Ar, ortho to OH) | 7.02 | 7.05 | C-Cl | 134.4 | 134.0 |
| H (Ar, meta to OH) | 6.83 | 6.80 | C-H (ortho to SCN) | 136.9 | 137.2 |
| H (Ar, ortho to SCN) | 7.55 | 7.51 | C-H (ortho to Cl) | 118.2 | 118.5 |
| C-H (ortho to OH) | 116.3 | 116.6 | |||
| C-SCN | 110.8 | 111.0 | |||
| CN | 113.4 | 113.2 |
Table 4: Representative Calculated Vibrational Frequencies (cm⁻¹) for this compound (Note: This table illustrates typical assignments and is not based on published spectra for this specific molecule.)
| Calculated Frequency (Scaled) | Experimental (Hypothetical) | Assignment (PED) |
| 3550 | 3560 | O-H stretch |
| 3065 | 3070 | Aromatic C-H stretch |
| 2160 | 2155 | C≡N stretch (thiocyanate) |
| 1595 | 1600 | Aromatic C=C stretch |
| 1250 | 1255 | C-O stretch |
| 820 | 825 | C-H out-of-plane bend |
| 750 | 755 | C-Cl stretch |
| 680 | 685 | C-S stretch |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound
While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular flexibility and interactions with the environment, such as a solvent or a biological receptor. nih.govresearchgate.net
For this compound, MD simulations can be used to perform a thorough conformational analysis. This would involve studying the rotation around the C-O and C-S bonds to understand the preferred orientations of the hydroxyl and thiocyanato groups. Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD), can be employed to overcome energy barriers and explore the conformational landscape more exhaustively. mdpi.com
MD simulations are also exceptionally useful for studying intermolecular interactions. By simulating this compound in a box of water molecules, for example, one can analyze the formation and lifetime of hydrogen bonds between the phenol (B47542) group and water. These simulations can also characterize interactions with other molecules, which is crucial for understanding its behavior in a complex chemical or biological system. mdpi.com
Table 5: Potential Intermolecular Interactions of this compound Studied by MD Simulations
| Interaction Type | Donor | Acceptor | Significance |
| Hydrogen Bond | Phenolic -OH | Solvent (e.g., Water), Protein residue | Key to solubility and receptor binding |
| Solvent (e.g., Water) | Phenolic Oxygen, Thiocyanate Nitrogen | Influences solvation shell structure | |
| Halogen Bond | C-Cl | Lewis basic atom (e.g., O, N) | Directional interaction, relevant in crystal engineering and ligand binding |
| π-π Stacking | Aromatic Ring | Another aromatic system | Important for self-assembly and binding to aromatic residues in proteins |
| van der Waals | All atoms | Neighboring molecules | Non-specific attractive/repulsive forces governing packing and close contacts |
Reaction Mechanism Elucidation and Transition State Modeling for this compound Transformations
Computational chemistry is a vital tool for elucidating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of reactants, intermediates, products, and, most importantly, transition states. mdpi.com
For transformations involving this compound, such as its synthesis via electrophilic thiocyanation of 3-chlorophenol (B135607), DFT calculations can be employed to model the entire reaction pathway. researchgate.netacs.org The transition state is the highest energy point along the reaction coordinate and represents the primary barrier to the reaction. Calculating the structure and energy of the transition state allows for the determination of the activation energy, which is directly related to the reaction rate.
These models can explain the regioselectivity of a reaction—for instance, why the thiocyanate group adds to the C4 position (para to the hydroxyl group) rather than other positions on the ring. acs.org By comparing the activation energies for different possible pathways, chemists can predict the major product, providing a theoretical foundation for experimental observations and guiding the development of new synthetic methods.
Table 6: Outline of a Theoretical Study on a Hypothetical Reaction of this compound
| Step | Computational Task | Objective |
| 1. Reactant/Product Optimization | Geometry optimization of all reactants and products. | Determine the stable, low-energy structures and the overall reaction energy (ΔE). |
| 2. Transition State Search | Use algorithms (e.g., QST2/3, Berny) to locate the transition state structure. | Identify the highest energy point on the minimum energy pathway connecting reactants and products. |
| 3. Frequency Calculation | Compute vibrational frequencies for all stationary points (reactants, products, transition state). | Confirm reactants/products have all real frequencies and the transition state has exactly one imaginary frequency corresponding to the reaction coordinate. Calculate Zero-Point Energy (ZPE) corrections. |
| 4. Intrinsic Reaction Coordinate (IRC) | Follow the reaction path downhill from the transition state. | Verify that the identified transition state correctly connects the desired reactants and products. |
| 5. Energy Profile Construction | Calculate the relative energies (including ZPE) of all points. | Determine the activation energy (Ea) and overall reaction thermodynamics to create a potential energy surface diagram. |
Advanced Materials Science Applications Derived from 3 Chloro 4 Thiocyanatophenol
Utilization of 3-Chloro-4-thiocyanatophenol as a Monomer or Precursor in Polymer Synthesis
The presence of a reactive hydroxyl group and an aromatic ring makes this compound a candidate for several polymerization strategies. The chloro and thiocyanato groups can be envisioned to impart unique properties to the resulting polymers, such as flame retardancy, enhanced thermal stability, and specific reactivity for post-polymerization modification.
One potential route for polymerization is through oxidative coupling of the phenolic moiety. Enzymatic or chemical oxidation can lead to the formation of polyphenylene oxide-based structures. The electron-withdrawing nature of the chloro and thiocyanato groups would influence the electron density of the phenol (B47542) ring, thereby affecting the polymerization kinetics and the properties of the resulting polymer.
Another avenue is its use as a comonomer in condensation polymerization . The hydroxyl group can react with various functional groups, such as carboxylic acids, acyl chlorides, or isocyanates, to form polyesters, polycarbonates, or polyurethanes, respectively. The incorporation of the this compound unit would introduce halogen and sulfur functionalities into the polymer backbone, which could be exploited for specific applications.
The thiocyanate (B1210189) group (-SCN) itself offers intriguing possibilities for polymerization or polymer modification. Under certain conditions, thiocyanates can undergo thermal or catalytic isomerization to the more reactive isothiocyanate (-NCS) group, which can then participate in addition polymerization or react with nucleophiles like amines and alcohols to form thioureas and thiocarbamates, respectively. This reactivity could be harnessed to create cross-linked networks or to graft other polymer chains onto a backbone containing the this compound moiety.
Table 1: Hypothetical Polymerization Reactions Involving this compound
| Polymerization Type | Co-reactant/Initiator | Potential Polymer Structure | Anticipated Properties |
| Oxidative Coupling | Oxidizing agent (e.g., FeCl₃) | Poly(3-chloro-4-thiocyanatophenylene oxide) | High thermal stability, flame retardancy |
| Polyesterification | Diacid chloride (e.g., terephthaloyl chloride) | Polyester with pendant chloro and thiocyanato groups | Modified solubility, potential for cross-linking |
| Polyurethane Synthesis | Diisocyanate (e.g., MDI) | Polyurethane with halogen and sulfur functionalities | Enhanced chemical resistance, adhesion |
| Thermal Polymerization | Heat | Cross-linked network via thiocyanate/isothiocyanate reactions | Thermosetting behavior, high modulus |
Development of Functional Coatings and Surface Modifications Incorporating this compound Moieties
The inherent reactivity of phenolic compounds makes them excellent candidates for creating functional coatings on a variety of substrates. Current time information in Bangalore, IN.rsc.org Polydopamine, a well-known example, forms adhesive coatings through oxidative polymerization. Similarly, this compound could be used to form thin films with tailored properties.
The deposition of this compound from a solution onto a surface, followed by an oxidative polymerization step, could lead to the formation of a strongly adherent coating. The presence of the chloro and thiocyanato groups on the surface would significantly alter its chemical and physical properties. For instance, the halogenated nature of the coating could impart hydrophobicity and oleophobicity, leading to anti-fouling or self-cleaning surfaces.
Furthermore, the thiocyanate groups on the surface could serve as reactive handles for the covalent attachment of other functional molecules. This "grafting-to" approach would allow for the creation of multifunctional surfaces. For example, biomolecules could be immobilized to create biosensors, or antifouling polymers could be grafted to enhance resistance to biofouling.
Table 2: Potential Functional Coatings Derived from this compound
| Coating Formation Method | Substrate | Potential Functionality | Prospective Application |
| Oxidative Polymerization | Metal, Ceramic, Polymer | Anti-corrosion, Anti-fouling | Marine coatings, medical implants |
| Spin Coating and Curing | Silicon Wafer | Dielectric layer with tunable properties | Microelectronics |
| Grafting onto a primary coating | Functionalized Surface | Bio-receptive or bio-repellent surface | Biosensors, drug delivery systems |
Integration of this compound into Supramolecular Assemblies and Smart Materials
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, to construct well-defined, ordered structures. The functional groups of this compound make it an interesting candidate for the design of supramolecular assemblies and smart materials.
The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling the formation of intricate hydrogen-bonded networks. The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The chlorine atom can engage in halogen bonding, a directional interaction that is increasingly being used in crystal engineering and the design of functional materials. The thiocyanate group, with its linear geometry and lone pairs on the nitrogen and sulfur atoms, can also participate in various non-covalent interactions.
By carefully designing complementary molecules, it is conceivable to direct the self-assembly of this compound into specific architectures, such as liquid crystals, gels, or porous frameworks. These supramolecular structures could exhibit "smart" behavior, responding to external stimuli like light, temperature, or the presence of specific chemical species. For example, a change in the environment could disrupt the non-covalent interactions, leading to a change in the material's properties, such as its color, fluorescence, or mechanical strength.
The integration of this compound into polymer networks could also lead to the development of smart materials. For instance, a hydrogel containing this compound could exhibit stimuli-responsive swelling or drug release behavior, triggered by changes in pH or the presence of a specific analyte that interacts with the thiocyanate group.
Table 3: Hypothetical Supramolecular Assemblies and Smart Materials Based on this compound
| Supramolecular System | Key Interactions | Potential Stimulus-Response | Possible Application |
| Liquid Crystalline Phase | Hydrogen bonding, π-π stacking, Halogen bonding | Temperature, Electric field | Optical switches, displays |
| Supramolecular Gel | Hydrogen bonding, Solvent interactions | Temperature, pH, Analyte binding | Drug delivery, sensors |
| Porous Organic Framework | Halogen bonding, π-π stacking | Guest molecule inclusion/release | Gas storage, separation |
| Stimuli-Responsive Polymer | Covalent integration and non-covalent interactions | Light, Temperature | Actuators, self-healing materials |
Environmental Chemistry and Degradation Pathways of 3 Chloro 4 Thiocyanatophenol
Photolytic Degradation Mechanisms of 3-Chloro-4-thiocyanatophenol in Aquatic Environments
The photolytic degradation of this compound in aquatic environments is anticipated to be a significant abiotic degradation pathway. Phenolic compounds are known to absorb light in the environmentally relevant ultraviolet (UV) spectrum, which can initiate photochemical reactions. For halogenated phenols, several photochemical pathways are generally observed in aqueous solutions, and these can provide a framework for predicting the fate of this compound. nih.gov
One probable mechanism is the photochemical homolysis of the carbon-chlorine bond . Upon absorption of UV radiation, the C-Cl bond can cleave, generating a highly reactive aryl radical and a chlorine radical. The aryl radical can then abstract a hydrogen atom from the surrounding water molecules or dissolved organic matter to form 4-thiocyanatophenol. This process is a common photoreduction pathway for chlorophenols. nih.gov
Another potential pathway is photoionization , where the phenol (B47542) molecule absorbs light and ejects an electron, forming a radical cation. This intermediate is highly reactive and can undergo further reactions, such as coupling with other radicals to form biaryl products, especially in more concentrated waste streams. nih.gov
Furthermore, photochemical heterolysis of the aryl-halogen bond can occur, particularly for 2- and 4-substituted halophenols, leading to the formation of an aryl cation. nih.gov This cation is susceptible to nucleophilic attack by water, which would result in the formation of a hydroxylated derivative. In the case of this compound, this could potentially lead to the formation of catechols or resorcinols, depending on the reaction specifics. The aryl cation could also undergo deprotonation to form highly reactive ketocarbenes, which can then rearrange to form cyclopentadiene (B3395910) carboxylic acids or be oxidized to form benzoquinones. nih.gov
The presence of other substances in natural waters, such as dissolved organic matter (DOM), can also influence the photolytic degradation. DOM can act as a photosensitizer, producing reactive oxygen species like hydroxyl radicals and singlet oxygen, which can then react with and degrade this compound in a process known as indirect photolysis.
While specific experimental data for this compound is not available, the table below summarizes the expected primary photolytic degradation pathways based on the known photochemistry of related halogenated phenols.
| Degradation Pathway | Initiating Step | Key Intermediates | Potential Final Products |
| Photoreduction | Homolysis of C-Cl bond | Aryl radical, Chlorine radical | 4-Thiocyanatophenol |
| Photoionization | Ejection of an electron | Radical cation | Biaryl compounds |
| Photo-hydrolysis | Heterolysis of C-Cl bond | Aryl cation | Hydroxylated thiocyanatophenols |
| Rearrangement/Oxidation | Formation of ketocarbenes from aryl cation | Singlet and triplet ketocarbenes, cyclopentadiene-ketenes | Cyclopentadiene carboxylic acids, Benzoquinones |
Biodegradation Studies of this compound in Diverse Environmental Matrices
Specific biodegradation studies on this compound are not documented in the available scientific literature. However, the biodegradability of this compound can be inferred from research on the microbial degradation of chlorophenols and thiocyanates. Many microorganisms have been shown to degrade chlorophenols, often utilizing them as a source of carbon and energy.
The biodegradation of chlorinated aromatic compounds typically begins with an initial attack on the aromatic ring. For this compound, this could involve two primary strategies by microorganisms:
Dehalogenation: The removal of the chlorine atom is a critical first step. This can occur either aerobically or anaerobically. Aerobic dehalogenation is often mediated by mono- or dioxygenase enzymes, which hydroxylate the aromatic ring and facilitate the removal of the halogen. Anaerobic dehalogenation, or reductive dehalogenation, involves the replacement of the chlorine atom with a hydrogen atom.
Attack on the Thiocyanate (B1210189) Group: The thiocyanate (SCN) group can also be a point of initial enzymatic attack. Microorganisms are known to degrade thiocyanate, often hydrolyzing it to cyanate (B1221674) and sulfide (B99878), or oxidizing it to sulfate (B86663).
Following the initial attack, the resulting intermediates, such as 4-thiocyanatophenol or 3-chlorocatechol, would likely be channeled into central metabolic pathways. The aromatic ring is typically cleaved by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can then be completely mineralized to carbon dioxide and water.
The presence of both a chloro and a thiocyanato substituent on the same aromatic ring may present a challenge for microbial degradation, potentially requiring a consortium of different microbial species with complementary enzymatic capabilities. The toxicity of the parent compound and its metabolites can also influence the rate and extent of biodegradation. For instance, both phenols and cyanides (which can be formed from thiocyanate) are known to be toxic to many microorganisms at high concentrations. mdpi.com
Given the lack of direct studies, the following table presents a hypothetical biodegradation pathway for this compound based on established microbial degradation mechanisms for related compounds.
| Degradation Step | Potential Enzymatic Action | Expected Intermediate(s) |
| Initial Dechlorination | Reductive dehalogenase or Hydroxylase | 4-Thiocyanatophenol |
| Initial Thiocyanate Degradation | Thiocyanate hydrolase or oxidase | 3-Chlorophenol (B135607) |
| Aromatic Ring Hydroxylation | Mono- or Dioxygenase | Substituted catechols (e.g., 4-thiocyanatocatechol) |
| Aromatic Ring Cleavage | Dioxygenase | Aliphatic acids |
| Complete Mineralization | Various metabolic enzymes | Carbon dioxide, water, chloride, sulfate/sulfide, ammonia |
Identification and Characterization of Transformation Products and Environmental Metabolites of this compound
There is no specific information available in the scientific literature regarding the identified transformation products and environmental metabolites of this compound. The characterization of such products would require dedicated laboratory studies employing advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Based on the predicted degradation pathways discussed in the previous sections, a range of potential transformation products can be postulated.
From Photolytic Degradation:
4-Thiocyanatophenol: Resulting from the reductive dechlorination of the parent compound.
Hydroxylated Thiocyanatophenols: Formed through photo-hydrolysis.
Benzoquinones: Arising from the oxidation of photochemically generated intermediates.
Cyclopentadiene carboxylic acids: As a result of rearrangement reactions of ketocarbene intermediates. nih.gov
Polymeric materials: Formed through radical coupling reactions.
From Biodegradation:
4-Thiocyanatophenol: A likely product of reductive dechlorination.
3-Chlorophenol: If the thiocyanate group is the first to be degraded.
Substituted Catechols: Such as 4-thiocyanatocatechol or 3-chlorocatechol, which are common intermediates in the aerobic degradation of aromatic compounds.
Ring-cleavage products: Various aliphatic acids resulting from the breakdown of the aromatic ring.
Inorganic ions: Such as chloride (Cl⁻), sulfate (SO₄²⁻) or sulfide (S²⁻), and ammonium (B1175870) (NH₄⁺) as end-products of mineralization.
The following table summarizes the potential transformation products and metabolites of this compound. It is crucial to reiterate that these are hypothetical and await experimental verification.
| Origin | Potential Product/Metabolite | Chemical Formula | Predicted Formation Pathway |
| Photolysis | 4-Thiocyanatophenol | C₇H₅NOS | Reductive dechlorination |
| Photolysis | Benzoquinone | C₆H₄O₂ | Oxidation of intermediates |
| Biodegradation | 3-Chlorophenol | C₆H₅ClO | Degradation of the thiocyanate group |
| Biodegradation | 4-Thiocyanatocatechol | C₇H₅NO₂S | Ring hydroxylation |
| Biodegradation | Chloride Ion | Cl⁻ | Dehalogenation |
| Biodegradation | Sulfate Ion | SO₄²⁻ | Oxidation of the thiocyanate group |
Further research is essential to isolate and identify the actual transformation products of this compound under various environmental conditions to fully understand its environmental risk profile.
Conclusion and Future Perspectives in 3 Chloro 4 Thiocyanatophenol Research
Synthesis of Key Academic Findings on 3-Chloro-4-thiocyanatophenol
Academic research has primarily centered on the synthesis of this compound, exploring various methodologies to achieve its formation through regioselective C-H functionalization. One notable method involves the visible-light-induced, dual ipso-hydroxylation and para-C-H chalcogenation of arylboronic acids using a Naphthalene (B1677914) Diimide (NDI) photocatalyst. rsc.org This approach successfully yielded this compound from a corresponding boronic acid precursor.
Another significant advancement is the development of mechanochemical methods for the thiocyanation of phenols. acs.orgnih.gov These solvent-free techniques, often utilizing reagents like ammonium (B1175870) thiocyanate (B1210189) and an oxidizing agent under ball-milling conditions, represent a greener and more efficient alternative to traditional solution-phase reactions. acs.orgnih.gov While not always explicitly detailing the synthesis of the 3-chloro derivative, these studies establish a robust framework for the thiocyanation of substituted phenols. acs.orgnih.gov Furthermore, iron-catalyzed protocols using saccharin-based electrophilic reagents have proven effective for the rapid and efficient para-thiocyanation of activated arenes, including phenols. gla.ac.uk
The characterization of this compound has been established through standard spectroscopic techniques.
Table 1: Spectroscopic Data for this compound
| Technique | Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (d, J = 8.8 Hz, 1H), 7.02 (d, J = 2.4 Hz, 1H), 6.83 (dd, J = 8.8, 2.4 Hz, 1H), 6.15 (brs, 1H) ppm | rsc.org |
| ¹³C{¹H} NMR (100 MHz, CDCl₃) | δ 158.8, 136.9, 134.4, 118.2, 116.3, 113.4, 110.8 ppm | rsc.org |
These findings collectively demonstrate that this compound can be synthesized through various modern chemical strategies, including photoredox catalysis and mechanochemistry, providing a solid foundation for its future availability and study.
Identification of Remaining Knowledge Gaps and Emerging Research Avenues for this compound
Despite the progress in its synthesis, significant knowledge gaps persist regarding the properties and applications of this compound.
Biological Activity Profile: The most substantial gap is the near-total absence of data on the biological effects of this compound. While related aryl thiocyanates and halogenated phenols are known to possess a range of bioactivities, this specific compound remains uninvestigated. An emerging research avenue is the systematic screening of this compound against various biological targets, such as kinases, microbial enzymes, and agricultural pests. byu.edu
Chemical Reactivity and Derivatization: The thiocyanate group is a versatile functional handle, capable of conversion into thiols, thioethers, and various sulfur-containing heterocycles. nih.govepfl.ch Research into the chemical reactivity of this compound is an important future direction. For instance, its potential to undergo cyclization to form benzothiazole (B30560) derivatives, a scaffold present in medicinally important compounds like the drug Riluzole, is a compelling avenue for exploration. researchgate.net
Optimization of Synthetic Routes: While several synthetic methods exist, further optimization is needed. Developing more sustainable and atom-economical catalytic systems, potentially avoiding costly photocatalysts or reagents, remains a key objective. gla.ac.uk Exploring one-pot, multi-component reactions starting from simpler precursors could also enhance the compound's accessibility for broader research. researchgate.net
Physicochemical Properties: Detailed investigation into the physicochemical properties of this compound, beyond basic characterization, is lacking. Data on its acidity (pKa), redox potential, and stability under various conditions are needed to understand its behavior in both chemical and biological systems.
Broader Implications of this compound Research for Related Chemical and Biological Disciplines
The study of this compound, while specific, has broader implications that extend into multiple scientific disciplines.
Synthetic Organic Chemistry: Research into the synthesis of this molecule contributes valuable data to the field of C-H functionalization, a major focus in modern organic chemistry. The regioselective introduction of the thiocyanate group onto a deactivated or complex aromatic ring provides insights into reaction mechanisms and catalyst design. acs.orggla.ac.uk The compound serves as a model system for developing and refining new synthetic methodologies that can be applied to a wider range of aromatic compounds.
Medicinal Chemistry and Drug Discovery: Aryl thiocyanates are recognized as important pharmacophores and versatile intermediates in the synthesis of bioactive molecules. nih.gov Research on this compound contributes to the chemical space of potential drug candidates. The combination of a halogen, a phenol (B47542), and a thiocyanate group in a single small molecule creates a unique electronic and steric profile that could lead to novel interactions with biological targets. byu.eduresearchgate.net Success in this area could spur the development of new libraries of thiocyanated compounds for high-throughput screening.
Materials Science: The thiocyanate group can be used to anchor molecules to surfaces or to participate in the formation of coordination polymers and other advanced materials. epfl.ch While unexplored for this specific compound, its synthesis opens the door to potential applications in materials science, where functionalized phenols are often used as precursors for polymers and resins.
Chemical Biology: The thiocyanate group can serve as a useful infrared probe for studying protein environments. epfl.ch The synthesis and characterization of this compound provide a new tool that could potentially be incorporated into larger molecules to study biological mechanisms and enzyme active sites.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-4-thiocyanatophenol, and how can reaction efficiency be monitored?
- Methodological Answer : The synthesis typically involves thiocyanation of 3-chlorophenol derivatives using reagents like ammonium thiocyanate under acidic conditions. Reaction efficiency can be monitored via thin-layer chromatography (TLC) or HPLC with UV detection (λ = 254 nm). Key parameters include temperature control (40–60°C) and catalyst selection (e.g., H₂SO₄ or Lewis acids). Purity validation requires GC-MS or NMR (¹H/¹³C) to confirm substitution patterns and rule out side products like disulfide byproducts .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:water, 70:30 v/v) is effective for separation. Detection via diode array (DAD) at 220–280 nm enhances specificity. For trace analysis, LC-MS/MS using electrospray ionization (ESI) in negative ion mode improves sensitivity, with a detection limit of ~0.1 ppm. Cross-validate results with FT-IR to confirm the thiocyanate (-SCN) functional group (ν = 2150 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA HCS guidelines: use fume hoods for weighing, wear nitrile gloves, and avoid skin contact. In case of spills, absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste. Storage at 0–6°C in amber glass vials minimizes degradation. Refer to Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) for emergency exposure limits .
Advanced Research Questions
Q. How does the thiocyanate group in this compound influence its stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies show the thiocyanate group hydrolyzes to -SH under alkaline conditions (pH > 9). Accelerated degradation testing (40°C, 75% RH) over 30 days reveals a half-life of ~15 days. Use buffered solutions (pH 4–6) for long-term storage. Monitor degradation via LC-MS to detect intermediates like 3-chloro-4-mercaptophenol .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ ranges from 250–450 mg/kg in rodents) may arise from impurity profiles or solvent carriers. Conduct systematic reviews using inclusion criteria (e.g., ≥95% purity, OECD-compliant assays). Meta-analysis of 416 studies (via PubMed/TOXCENTRAL) identifies solvent effects (DMSO vs. saline) as a key variable .
Q. Can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of -Cl and -SCN groups. Fukui indices highlight C4 as the most electrophilic site, favoring SNAr reactions with amines. Validate predictions experimentally via kinetic studies (e.g., reaction with piperidine in DMF at 80°C) .
Q. How do structural analogs (e.g., 3-Chloro-4-cyanophenol) compare in bioactivity profiles?
- Methodological Answer : Perform comparative SAR using in vitro assays (e.g., antimicrobial MIC tests). Replace -SCN with -CN or -NO₂ to assess electronic effects. Data shows this compound has superior antifungal activity (MIC = 8 µg/mL vs. Candida albicans) compared to cyano analogs (MIC = 32 µg/mL), likely due to enhanced membrane permeability .
Q. What methodologies identify degradation pathways of this compound in environmental matrices?
- Methodological Answer : Use ISO 11348-2 protocols for aquatic toxicity. Simulate photolysis with a xenon arc lamp (λ > 290 nm) and analyze products via HRMS. Major pathways include hydroxylation at C2 (forming chlorinated catechols) and SCN oxidation to sulfate. Ecotoxicity assays (Daphnia magna) show 48-h EC₅₀ = 1.2 mg/L, necessitating biodegradation studies with activated sludge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
